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An Objective Analysis of Evifacotrep's Preliminary Phase 2 Data Against Established and
Emerging Therapies for Proteinuric Kidney Disease.

This guide provides a comparative analysis of the investigational drug Evifacotrep (formerly
GFB-887) and its effects on proteinuria, benchmarked against standard-of-care treatments and
a recently approved therapy. The content is tailored for researchers, scientists, and drug
development professionals, offering a concise overview of the available clinical data,
experimental methodologies, and underlying mechanisms of action.

Introduction to Evifacotrep and the Shifting Landscape

Evifacotrep is a selective antagonist of the Transient Receptor Potential Canonical 5 and 4
(TRPC5/TRPC4) channels. Its development for kidney disease was based on the hypothesis
that inhibiting the TRPC5-Racl pathway in podocytes could mitigate kidney damage and
reduce proteinuria.[1][2] However, the development of Evifacotrep for renal indications has
been discontinued. In November 2022, the Phase 2 TRACTION-2 trial was terminated for
business reasons, and the assets were subsequently acquired by another pharmaceutical
company for investigation in neurological disorders.[3][4][5]

Despite its discontinued development for nephropathy, the preliminary data from the
TRACTION-2 trial offers valuable insights into the potential of TRPC5 inhibition as a
therapeutic strategy for proteinuric conditions. This guide will compare these initial findings with
the established efficacy of Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin Il
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Receptor Blockers (ARBs), and the novel dual endothelin-angiotensin receptor antagonist,
Sparsentan.

Quantitative Comparison of Proteinuria Reduction

The following table summarizes the publicly available data on the percentage reduction in
proteinuria for Evifacotrep and its comparators. It is important to note that the data for
Evifacotrep is from a preliminary analysis of a Phase 2 trial, whereas the data for other agents
are from more extensive clinical trial programs, including Phase 3 studies and meta-analyses.

Mean
Drug/Drug Mechanism Key Clinical Patient Treatment Reduction
Class of Action Trial(s) Population Duration in
Proteinuria
Focal
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Experimental Protocols: A Methodological Overview

A critical aspect of comparing clinical trial data is understanding the methodologies employed.

Below is a summary of the key experimental protocols for the cited studies.

Evifacotrep: The TRACTION-2 Trial

Study Design: A Phase 2a, multicenter, randomized, double-blind, placebo-controlled trial
(NCT04387448).

Patient Population: Adults with a diagnosis of FSGS, treatment-resistant minimal change
disease (TR-MCD), or diabetic nephropathy (DN), who had persistent proteinuria despite
being on a stable dose of an ACE inhibitor or ARB.

Intervention: Patients were randomized to receive either Evifacotrep (GFB-887) at
ascending doses or a placebo for 12 weeks.

Primary Endpoint: The primary objective was to assess the effect of Evifacotrep on
proteinuria, measured as the percent change from baseline in the urine protein-to-creatinine
ratio (UPCR).

Method of Proteinuria Assessment: The trial utilized UPCR from urine samples to quantify
proteinuria. The specific collection method (e.g., first-morning void vs. 24-hour collection) for
the primary endpoint analysis in the preliminary data announcement is not detailed in the
available public information.

Sparsentan vs. Irbesartan: The PROTECT Trial

Study Design: A Phase 3, multicenter, randomized, double-blind, active-controlled trial.

Patient Population: Adults with biopsy-proven IgA nephropathy at risk of progression, with
persistent proteinuria (=1.0 g/day ) despite at least 12 weeks of maximized stable ACE
inhibitor or ARB treatment.

Intervention: Patients were randomized to receive either Sparsentan (400 mg once daily) or
Irbesartan (300 mg once dalily).
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» Primary Endpoint: The primary efficacy endpoint was the change in UPCR from baseline to
week 36.

» Method of Proteinuria Assessment: Proteinuria was quantified using the UPCR from a 24-
hour urine collection.

ACE Inhibitors and ARBs: Meta-Analyses

The data for ACE inhibitors and ARBs are derived from meta-analyses of numerous
randomized controlled trials. These analyses typically include studies with diverse patient
populations with chronic kidney disease of varying etiologies. The primary outcome in these
meta-analyses is often the mean percentage reduction in 24-hour urinary protein excretion or
albumin-to-creatinine ratio (ACR).

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams are
provided in Graphviz DOT language.
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Caption: Mechanism of action of Evifacotrep in reducing proteinuria.
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Caption: Simplified workflow of the TRACTION-2 clinical trial.

Conclusion and Future Outlook

The preliminary findings for Evifacotrep in the TRACTION-2 trial, showing a 32% placebo-
adjusted reduction in proteinuria in patients with FSGS, were promising and suggested that
targeting the TRPC5/TRPC4 pathway could be a viable strategy for treating certain proteinuric
kidney diseases. This level of reduction is comparable to that observed with established
therapies like ACE inhibitors and ARBs in broader chronic kidney disease populations.
However, it is noteworthy that Sparsentan has demonstrated a more substantial reduction in
proteinuria in patients with IgA nephropathy compared to an active comparator, Irbesartan.

The discontinuation of Evifacotrep's development for kidney disease underscores the
challenges in bringing novel therapies to market. While the direct clinical application of
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Evifacotrep in nephrology will not be realized, the scientific rationale and the preliminary
clinical data remain valuable for the research community. Future investigations into TRPC5
inhibition and related pathways may yet yield new therapeutic options for patients with
proteinuric kidney diseases. For now, the focus remains on optimizing the use of existing
therapies and further exploring newer agents like Sparsentan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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